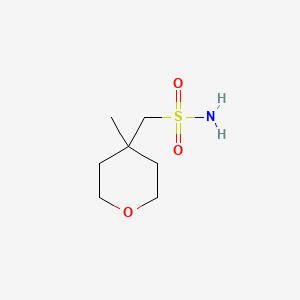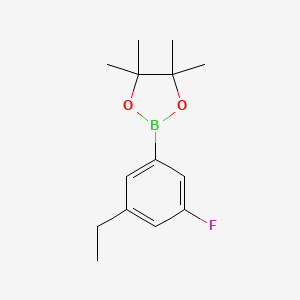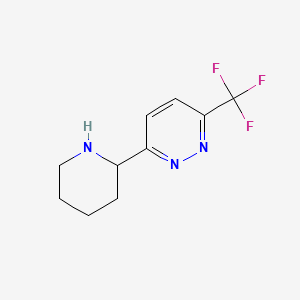
(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid typically involves the reaction of 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex, which is subsequently treated with a proton source to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acids or borates.
Reduction: Formation of boron-containing reduced products.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in cross-coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the subsequent transmetalation process .
Vergleich Mit ähnlichen Verbindungen
4-Pyridineboronic acid pinacol ester: Another boronic acid derivative used in similar cross-coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: A boronic acid derivative with applications in medicinal chemistry.
Uniqueness: (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a pyrrolidine ring with a pyridine-boronic acid moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H13BN2O2 |
|---|---|
Molekulargewicht |
192.03 g/mol |
IUPAC-Name |
(2-pyrrolidin-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2 |
InChI-Schlüssel |
IABGSBDAYITOCX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)N2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
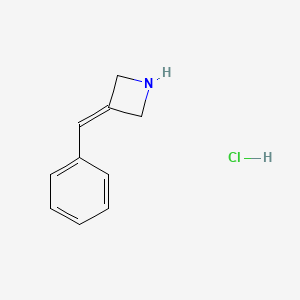
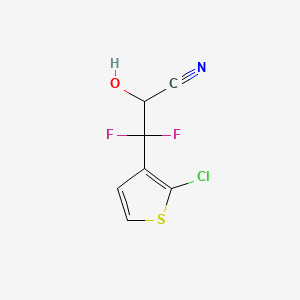

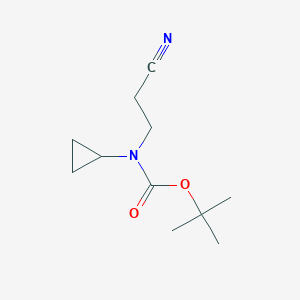
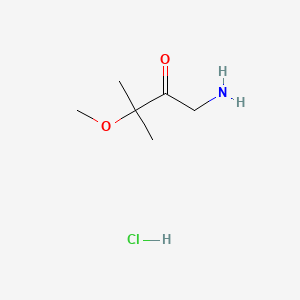
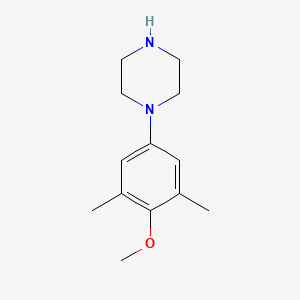
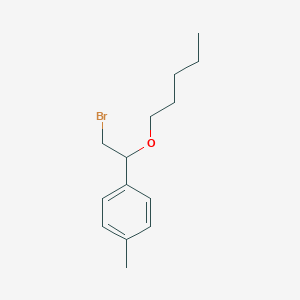
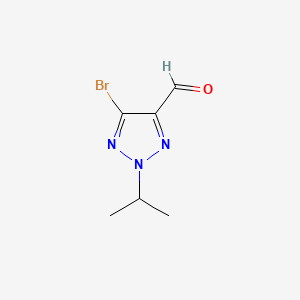
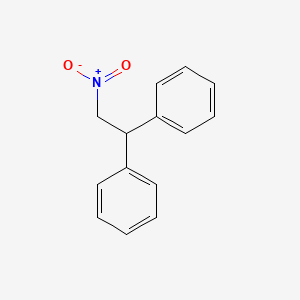
![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
